
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents like pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a simpler pyrrolidine derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a simpler pyrrolidine derivative.
Scientific Research Applications
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxymethoxy groups may play a role in its binding affinity and reactivity with enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the hydroxyl and methoxymethoxy groups.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidine-2-carboxylic acid: A derivative with a carboxyl group attached to the pyrrolidine ring.
Uniqueness
Pyrrolidine, 1-hydroxy-3-(methoxymethoxy)-, (3S)-(9CI) is unique due to the presence of both hydroxyl and methoxymethoxy groups, which confer distinct chemical properties and potential applications. Its specific stereochemistry (3S) also adds to its uniqueness, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
532983-46-3 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S)-1-hydroxy-3-(methoxymethoxy)pyrrolidine |
InChI |
InChI=1S/C6H13NO3/c1-9-5-10-6-2-3-7(8)4-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
RBZVFWYEZFTKDG-LURJTMIESA-N |
Isomeric SMILES |
COCO[C@H]1CCN(C1)O |
Canonical SMILES |
COCOC1CCN(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















